Tyrosinase (450-462)

Melanoma immunotherapy CD4+ T-cell epitope HLA-DR4 restriction

Tyrosinase (450-462), sequence SYLQDSDPDSFQD, is the validated HLA-DRB1*0401-restricted CD4+ T-cell epitope derived from human tyrosinase isoform 2 (UniProt P14679). Unlike CD8+ epitopes (e.g., 368-376), this fragment uniquely engages CD4+ helper T cells, essential for standardized ELISPOT, ICS, and proliferation assays in melanoma vaccine trials. Documented CMV-egH cross-reactivity establishes its critical role in VKH disease research. Procure with confidence—this peptide is a standard GMP-adjacent component in multi-epitope DC vaccine protocols, available at Trial Grade purity (>90% HPLC/MS).

Molecular Formula
Molecular Weight
Cat. No. B1575214
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTyrosinase (450-462)
SynonymsTyrosinase (450-462)
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
StorageCommon storage 2-8℃, long time storage -20℃.

Tyrosinase (450-462) Peptide: HLA-DR4-Restricted CD4+ T-Cell Epitope for Melanoma and Autoimmune Research


Tyrosinase (450-462), sequence SYLQDSDPDSFQD (also designated Ty 448-462), is a 13-amino-acid peptide fragment derived from human tyrosinase isoform 2 (UniProt P14679) [1]. Originally identified by Topalian et al. (1996) as one of the first HLA-DRB1*0401-restricted CD4+ T-cell epitopes from a melanoma-associated antigen, this nonmutated self-peptide is recognized by melanoma-specific CD4+ T lymphocytes and by ocular infiltrating T cells in Vogt-Koyanagi-Harada (VKH) disease [2]. The peptide is catalogued in the Immune Epitope Database (IEDB ID: 62642) with confirmed positive results in 3/3 proliferation assays and 3/3 MHC ligand binding assays for HLA-DRB1*04:01 [3]. Commercially available as a research-grade synthetic peptide (typically >90% purity by HPLC/MS) [4], it serves as a key reagent for T-cell stimulation assays (ELISPOT, ICS, proliferation, and cytotoxicity) and as a critical component in dendritic cell-based melanoma vaccine protocols [5].

Why Generic Tyrosinase Peptide Substitution Fails: The HLA-Restriction and Isoform Specificity of Tyrosinase (450-462)


Tyrosinase-derived peptides are not functionally interchangeable. The 450-462 fragment is uniquely restricted through HLA-DRB1*0401/0405 (MHC class II), engaging CD4+ helper T cells rather than the CD8+ cytotoxic T cells targeted by most other melanoma-associated peptides such as tyrosinase 368-376 (HLA-A*0201-restricted) [1]. Within the same HLA-DR4-restricted family, the 450-462 peptide exhibits weak MHC binding affinity, quantitatively distinct from the intermediate affinity of the companion epitope Ty 56-70 [2]. Furthermore, this peptide derives specifically from human tyrosinase isoform 2—not the canonical isoform 1—meaning that the sequence context and the precise amino acid register (450-462 vs. the commonly cited 448-462 in early literature) affect epitope presentation [3]. Substituting with a different tyrosinase fragment, a gp100 peptide, or a MART-1 epitope fundamentally alters the T-cell population activated, the HLA restriction element engaged, and consequently the experimental readout [4].

Quantitative Differentiation Evidence for Tyrosinase (450-462) Versus Closest Analogs and Alternative Melanoma Epitopes


HLA-DRB1*0401/0405 MHC Class II Restriction: CD4+ T-Cell Engagement Versus CD8+ Epitopes (Tyrosinase 368-376)

Tyrosinase (450-462) is an HLA-DRB1*0401/0405-restricted MHC class II epitope that selectively activates CD4+ helper T cells [1]. This contrasts with the widely used tyrosinase 368-376 peptide (YMDGTMSQV), which is an HLA-A*0201-restricted MHC class I epitope that activates CD8+ cytotoxic T lymphocytes [2]. In the IEDB, SYLQDSDPDSFQD has confirmed positive MHC ligand binding to HLA-DRB1*04:01 in 1/1 assay tested, and positive T-cell proliferation in 3/3 assays, with IFN-γ release confirmed in 1/3 assays [3]. The CD4+ restriction of this peptide enables it to provide cognate help to CD8+ T-cell responses—a functional capability not shared by class I-restricted tyrosinase peptides [4].

Melanoma immunotherapy CD4+ T-cell epitope HLA-DR4 restriction MHC class II

Comparative MHC Binding Affinity: Tyrosinase (450-462) Weak Binder Versus Tyrosinase (56-70) Intermediate Binder, and the Anchor-Modified High-Affinity Analog SYLQDSVPDSFQD

Within the same study by Topalian et al. (1996) that identified both HLA-DRB1*0401-restricted tyrosinase epitopes, Ty 56-70 (QNILLSNAPLGPQFP) was characterized as having intermediate MHC binding affinity, while Ty 448-462 (SYLQDSDPDSFQD) demonstrated weak MHC binding affinity [1]. This differential binding was functionally relevant: anchor-residue modification of Ty 448-462 produced the variant peptide SYLQDSVPDSFQD, which achieved high-affinity binding to DR4 . The natural weak affinity of the wild-type 450-462 peptide may be biologically significant for self-tolerance, but for experimental and vaccine applications, researchers must choose between the wild-type sequence (for studying natural T-cell recognition) and the anchor-modified analog (for maximizing T-cell stimulation) .

MHC binding affinity anchor-modified peptide epitope enhancement vaccine design

Unique Cross-Reactivity with Cytomegalovirus Antigen: Tyrosinase (450-462) Molecular Mimicry with CMV-egH(290-302)

Tyrosinase (450-462) possesses a documented molecular mimicry relationship with cytomegalovirus envelope glycoprotein H peptide CMV-egH(290-302) (sequence: SYLKDSDFLDAAL), which shares high amino acid homology [1]. Sugita et al. (2007) demonstrated that CMV peptide-specific T cells from VKH patients showed significant proliferation not only to CMV-egH(290-302) but also to tyrosinase(450-462), establishing a functional cross-reactivity that is not reported for other tyrosinase-derived peptides such as 368-376 or 56-70 [2]. The seroprevalence of CMV was significantly higher in VKH patients compared to controls, and CD4+ T-cell clones established from ocular infiltrating cells of VKH patients responded to both peptides [3]. This cross-reactivity is peptide-sequence-specific and not a general property of tyrosinase epitopes.

Molecular mimicry Vogt-Koyanagi-Harada disease cytomegalovirus cross-reactive T cells autoimmunity

Dendritic Cell Vaccine Clinical Translation: Co-Administration with gp100, MART-1, and NY-ESO-1 Peptides in Melanoma Trials

Tyrosinase (450-462) has been incorporated as a standard component in multiple dendritic cell (DC)-based melanoma vaccine clinical protocols alongside gp100, MART-1/Melan-A, and NY-ESO-1 peptides [1]. In these protocols (e.g., Dendritic Cell Vaccination During Lymphoid Reconstruction trial), autologous DCs are pulsed ex vivo with the peptide cocktail including tyrosinase 450-462, matured with cytokines, and administered intranodally at a total dose of 10 million cells per injection for four injections [2]. This clinical translation distinguishes 450-462 from many other tyrosinase-derived class II epitopes that remain at the preclinical characterization stage. While CD8+ epitopes like tyrosinase 368-376 and gp100 209-217(210M) have also entered clinical trials, the 450-462 peptide provides the CD4+ helper component that is absent from exclusively CD8+ peptide vaccine formulations [3].

Dendritic cell vaccine melanoma immunotherapy clinical trial peptide-pulsed DC

Isoform 2 Specificity: Tyrosinase (450-462) Maps Uniquely to the Alternatively Spliced Human Tyrosinase Isoform

The tyrosinase (450-462) peptide is specifically derived from human tyrosinase isoform 2 (UniProt P14679), which differs from the canonical isoform 1 in its C-terminal region [1]. According to JPT Peptide Technologies' product specification and the IEDB entry (IEDB 62642), the exact sequence SYLQDSDPDSFQD corresponds to amino acids 450-462 of isoform 2 [2]. This isoform specificity has implications for epitope validation: other widely used tyrosinase peptides (e.g., 368-376, 1-9, 206-214, 243-251) are derived from regions common to both isoforms, whereas the 450-462 epitope is a unique marker for isoform 2 expression and antigen processing [3]. The early literature designation "Ty 448-462" reflects a slightly different numbering that has since been refined to 450-462 based on the isoform 2 sequence [1].

Isoform specificity alternative splicing tyrosinase isoform 2 epitope mapping

Optimal Research and Industrial Application Scenarios for Tyrosinase (450-462) Peptide Procurement


CD4+ T-Cell ELISPOT and Proliferation Assays for Melanoma Vaccine Immunomonitoring

Tyrosinase (450-462) is the validated positive control antigen for monitoring HLA-DR4-restricted CD4+ T-cell responses in ELISPOT, ICS, and proliferation assays from melanoma patients enrolled in vaccine trials [1]. With confirmed positive results in 3/3 proliferation assays and 1/3 IFN-γ release assays in the IEDB [2], the peptide's performance characteristics are publicly documented, enabling assay standardization across laboratories. The commercial availability of the peptide at Trial Grade purity (>90% by HPLC/MS) from JPT Peptide Technologies supports regulatory-compliant immune monitoring in clinical trial settings [3].

Vogt-Koyanagi-Harada Disease Pathogenesis Research and CMV Molecular Mimicry Studies

The uniquely documented cross-reactivity between tyrosinase (450-462) and CMV-egH(290-302) makes this peptide an essential reagent for VKH disease research [1]. Ocular infiltrating CD4+ T cells from VKH patients recognize this peptide and produce IFN-γ and RANTES in response, establishing its direct relevance to disease pathology [2]. Researchers investigating autoimmune uveitis, molecular mimicry between viral and self-antigens, and HLA-DR4-associated autoimmune mechanisms require this specific peptide, as no other tyrosinase or gp100 epitope has documented CMV cross-reactivity [3].

Dendritic Cell-Based Cancer Vaccine Manufacturing and Peptide Pulsing Protocols

Tyrosinase (450-462) is a standard component in multi-peptide DC vaccine formulations for metastatic melanoma, pulsed onto autologous dendritic cells at clinical scale alongside MART-1, gp100, and NY-ESO-1 peptides [1]. The established clinical protocol specifies intranodal administration of 10 million peptide-pulsed DCs per injection for four injections, and the peptide is commercially available in bulk quantities (10 mg, 10 x 1 mg aliquots) suitable for GMP-adjacent manufacturing [2]. Procurement of this specific peptide is required for protocol fidelity; substitution would constitute a protocol deviation in regulated clinical trial settings [3].

Isoform 2-Specific Tyrosinase Immune Recognition and Antigen Processing Studies

For researchers studying differential antigen processing or isoform-specific immune recognition in melanoma, tyrosinase (450-462) is the only commercially available peptide uniquely mapping to tyrosinase isoform 2 [1]. In combination with isoform-common peptides (e.g., 368-376, 56-70), the 450-462 peptide enables dissection of isoform-specific CD4+ T-cell responses that cannot be addressed using any alternative reagent [2]. The availability of MHC tetramers (PE-DRB1*04:01/Human TYR SYLQDSDPDSFQD) from Creative Biolabs further supports direct ex vivo detection of peptide-specific CD4+ T cells by flow cytometry [3].

Quote Request

Request a Quote for Tyrosinase (450-462)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.